molecular formula C4H6S2 B12517044 2,5-Dithiabicyclo[2.2.0]hexane CAS No. 652170-05-3

2,5-Dithiabicyclo[2.2.0]hexane

Cat. No.: B12517044
CAS No.: 652170-05-3
M. Wt: 118.2 g/mol
InChI Key: VEZRMXXWQIXURS-UHFFFAOYSA-N
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Description

2,5-Dithiabicyclo[220]hexane is a unique bicyclic compound characterized by its two sulfur atoms and a bicyclo[220]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dithiabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with sulfur-containing reagents under photochemical conditions . This approach allows for the formation of the bicyclic structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:

    Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.

    Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dithiabicyclo[2.2.0]hexane is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

652170-05-3

Molecular Formula

C4H6S2

Molecular Weight

118.2 g/mol

IUPAC Name

2,5-dithiabicyclo[2.2.0]hexane

InChI

InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2

InChI Key

VEZRMXXWQIXURS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(S1)CS2

Origin of Product

United States

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